molecular formula C6H10N2 B11822156 2-Cyano-3-(dimethylamino)prop-2-ene

2-Cyano-3-(dimethylamino)prop-2-ene

Cat. No.: B11822156
M. Wt: 110.16 g/mol
InChI Key: HNUFCYBYFMHKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Vinylogous Functional Group Chemistry and Electrophilically Activated Alkenes

The chemical behavior of 2-cyano-3-(dimethylamino)prop-2-ene is best understood through the lens of vinylogous functional group chemistry. The concept of vinylogy describes the transmission of electronic effects through a conjugated system, effectively extending the reactivity of a functional group. In this molecule, the dimethylamino group, a potent electron-donating group, is in conjugation with the electron-withdrawing cyano group through a carbon-carbon double bond. This arrangement creates a "push-pull" system, polarizing the alkene and rendering the β-carbon susceptible to nucleophilic attack and the α-carbon prone to electrophilic attack.

This inherent polarity categorizes this compound as an electrophilically activated alkene. The electron deficiency at the β-position makes it an excellent Michael acceptor, readily reacting with a wide array of nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the construction of complex molecular architectures.

Importance of the this compound Scaffold in Contemporary Organic Synthesis

The this compound scaffold is a cornerstone in contemporary organic synthesis due to its remarkable versatility as a synthetic intermediate. nih.gov Its "push-pull" electronic nature, arising from the juxtaposition of an electron-donating dimethylamino group and an electron-withdrawing cyano group, makes it a highly reactive and adaptable building block. researchgate.net This unique electronic arrangement facilitates a wide range of chemical transformations, allowing for the efficient construction of diverse and complex molecular architectures.

One of the most significant applications of this scaffold lies in the synthesis of heterocyclic compounds. The inherent reactivity of the enaminonitrile system provides a robust platform for cyclization reactions, leading to the formation of various nitrogen- and oxygen-containing heterocycles. researchgate.net For instance, it readily participates in reactions with binucleophiles to afford substituted pyridines, pyrimidines, pyrazoles, and isoxazoles. researchgate.net These heterocyclic motifs are of paramount importance in medicinal chemistry, as they form the core structures of numerous pharmaceutical agents with a broad spectrum of biological activities. The ability to readily access these valuable scaffolds from a single, versatile precursor highlights the strategic importance of this compound in drug discovery and development programs. rsc.org

Furthermore, the synthetic utility of the this compound scaffold extends beyond the realm of heterocyclic chemistry. Its activated double bond can participate in a variety of carbon-carbon bond-forming reactions, enabling the elongation and elaboration of carbon chains. This capability is crucial for the total synthesis of natural products and the creation of novel organic materials. The cyano group itself is a versatile functional handle that can be transformed into other valuable functionalities, such as amines, carboxylic acids, and amides, further expanding the synthetic possibilities.

The operational simplicity and efficiency associated with reactions involving this scaffold also contribute to its importance. Many transformations can be carried out under mild conditions, often with high yields and regioselectivity. mdpi.com This practicality makes it an attractive choice for both academic research and industrial-scale synthesis.

Overview of Research Trajectories and Synthetic Versatility

Research involving this compound and its derivatives has followed a trajectory from fundamental reactivity studies to a wide array of synthetic applications. Initially, investigations focused on understanding the basic chemical properties and reaction mechanisms of this class of enaminonitriles. This foundational work laid the groundwork for its subsequent use as a versatile building block in organic synthesis.

A significant area of research has been its application in the synthesis of heterocyclic compounds. The ability of the enaminonitrile moiety to react with various nucleophiles has been extensively exploited to construct a diverse range of ring systems. For example, its reaction with hydrazine (B178648) and hydroxylamine (B1172632) derivatives leads to the formation of pyrazoles and isoxazoles, respectively. researchgate.net Similarly, reactions with guanidine (B92328) and thiourea (B124793) provide access to pyrimidine (B1678525) derivatives. researchgate.net The versatility of this approach is further demonstrated by its use in the synthesis of more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-a]benzimidazoles. researchgate.net

The synthetic utility of this compound is not limited to heterocyclic synthesis. It has also been employed in the preparation of various open-chain and carbocyclic structures. Its role as a Michael acceptor allows for the introduction of various substituents, leading to the formation of highly functionalized molecules.

Recent research has also explored the use of related and more complex enaminonitriles in multicomponent reactions, enabling the rapid assembly of complex molecules from simple starting materials. mdpi.com These one-pot syntheses are highly efficient and atom-economical, aligning with the principles of green chemistry. The development of such methodologies further underscores the synthetic power and versatility of the enaminonitrile scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

3-(dimethylamino)-2-methylprop-2-enenitrile

InChI

InChI=1S/C6H10N2/c1-6(4-7)5-8(2)3/h5H,1-3H3

InChI Key

HNUFCYBYFMHKEA-UHFFFAOYSA-N

Canonical SMILES

CC(=CN(C)C)C#N

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Cyano 3 Dimethylamino Prop 2 Ene Based Structures

Nucleophilic Reactivity of the Enaminonitrile Moiety

The defining characteristic of the 2-Cyano-3-(dimethylamino)prop-2-ene system is the pronounced nucleophilicity at the carbon atom adjacent to the cyano group. This reactivity stems from the electronic interplay between the substituent groups, which polarizes the molecule and enhances the electron density at this specific position.

In the realm of organic synthesis, enolates are among the most crucial intermediates for the formation of carbon-carbon bonds. masterorganicchemistry.comnih.gov Enolates are typically generated by the deprotonation of the α-carbon of a carbonyl compound using a strong base. masterorganicchemistry.comnih.gov However, the handling of strong bases and the potential for side reactions can present challenges.

Enamines, and specifically enaminonitriles like this compound, function as effective synthetic equivalents to enolates. thieme-connect.deresearchgate.net They are considered "masked" enolates that exhibit similar reactivity patterns but are generally more stable and easier to handle, often obviating the need for strong bases. nih.gov Their utility as multipurpose synthetic intermediates for creating a variety of organic derivatives is well-established. nih.gov The nucleophilic α-carbon can attack a wide range of electrophiles, leading to the formation of new carbon-carbon bonds in a manner analogous to traditional enolate chemistry.

The nucleophilicity of enaminonitriles places them in a unique position relative to other common enolate equivalents. While enols themselves are generally poor nucleophiles, their deprotonated counterparts, enolates, are exceptionally reactive. Enamines and silyl enol ethers offer intermediate levels of reactivity.

Quantitative kinetic studies have established a clear hierarchy of nucleophilic strength. A comparison of structurally analogous silyl enol ethers, enamines, and enolate anions reveals a vast difference in their reaction rates with carbon-centered electrophiles. thieme-connect.deresearchgate.net The relative reactivities have been determined to be approximately 1 for silyl enol ethers, 107 for enamines, and 1014 for enolate anions. thieme-connect.deresearchgate.net This demonstrates that while enamines are significantly more nucleophilic than silyl enol ethers, they are several orders of magnitude less reactive than pre-formed metal enolates. thieme-connect.deresearchgate.net This moderated reactivity makes enamines highly valuable for selective transformations where the high reactivity of metal enolates might lead to undesired side reactions.

Table 1: Comparative Nucleophilic Reactivity

Nucleophile Relative Reactivity Characteristics
Metal Enolate ~1014 Highly reactive, requires strong base for formation.
Enamine ~107 Moderately reactive, stable, often used under neutral or mild conditions.
Silyl Enol Ether 1 Mildly reactive, requires activation by a Lewis acid.

| Enol | Very Low | Generally not used directly as a nucleophile in synthesis. |

The high nucleophilicity of the α-carbon in this compound is a direct consequence of the powerful electron-donating effect of the dimethylamino group. The nitrogen atom's lone pair of electrons participates in resonance with the π-system of the double bond and the cyano group.

Electrophilic Attack on the this compound System

Given the nucleophilic nature of its α-carbon, the this compound system readily undergoes reactions with a variety of electrophiles. These transformations are fundamental to its application in constructing more complex molecular architectures.

Enaminonitriles can act as carbon nucleophiles in SN2 reactions with alkyl halides and other alkylating agents. The reaction proceeds via the attack of the electron-rich α-carbon onto the electrophilic carbon of the alkylating agent. This initial alkylation step results in the formation of an iminium salt intermediate. researchgate.net The positive charge on the nitrogen atom in the iminium salt is stabilized by resonance. Subsequent hydrolysis of this iminium salt can yield a carbonyl compound, effectively accomplishing the α-alkylation of a masked carbonyl group.

Table 2: General Reaction Types with Electrophiles

Reaction Type Electrophile Example Intermediate/Product
Alkylation Alkyl Halide (R-X) Iminium Salt

| Michael Addition | α,β-Unsaturated Ketone | Enolate/Iminium Intermediate |

The nucleophilicity of the enaminonitrile system is also harnessed in Michael (or conjugate) addition reactions. nih.gov In this transformation, the enaminonitrile acts as the Michael donor, attacking the β-carbon of an α,β-unsaturated carbonyl or nitrile compound (the Michael acceptor). This 1,4-addition is a powerful method for forming carbon-carbon bonds and is widely used in synthesis. The reaction is driven by the formation of a stable enolate or a related stabilized anion intermediate. Similar to alkylation, the initial adduct may exist as an iminium salt, which can then be hydrolyzed to reveal a new functionalized carbonyl compound.

Michael (Conjugate) Addition Reactions

Reaction with α,β-Unsaturated Systems (e.g., Enones, Nitriles, Esters)

As a highly nucleophilic enamine, this compound is expected to react as a Michael donor in conjugate addition reactions with various Michael acceptors. wikipedia.orgyoutube.com These acceptors are typically α,β-unsaturated compounds featuring an electron-withdrawing group (EWG), which renders their β-carbon electrophilic.

The general reactivity pattern involves the nucleophilic attack of the β-carbon of the enamine onto the β-carbon of the α,β-unsaturated system. This type of reaction is a powerful tool for carbon-carbon bond formation. youtube.com

Enones (α,β-Unsaturated Ketones): Reaction with enones like methyl vinyl ketone would lead to a 1,5-dicarbonyl compound after hydrolysis of the intermediate enamine and iminium species. Weaker nucleophiles, such as enamines, typically favor this 1,4-conjugate addition over a direct 1,2-addition to the carbonyl carbon. youtube.com

Nitriles (α,β-Unsaturated Nitriles): With acceptors like acrylonitrile (B1666552), the conjugate addition would yield a dinitrile adduct, which can serve as a precursor for more complex cyclic systems. The reaction is driven by the formation of a stable C-C bond.

Esters (α,β-Unsaturated Esters): Similarly, α,β-unsaturated esters such as ethyl acrylate (B77674) are suitable Michael acceptors, leading to the formation of a cyano-ester derivative.

The reaction is typically catalyzed by a base, which, although not necessary to activate the already nucleophilic enamine, can facilitate the reaction with less reactive Michael acceptors.

Mechanism of Carbon-Carbon Bond Formation via Conjugate Addition

The mechanism for the conjugate addition (or Michael reaction) involving this compound as the nucleophile (Michael donor) proceeds through a well-established pathway. youtube.combyjus.com The electron-donating dimethylamino group and the electron-withdrawing cyano group create a "push-pull" system, enhancing the nucleophilicity of the β-carbon.

The mechanism can be detailed in the following steps:

Nucleophilic Attack: The reaction initiates with the attack of the electron-rich β-carbon of this compound on the electrophilic β-carbon of the α,β-unsaturated acceptor. This forms a new carbon-carbon single bond. pearson.com

Formation of a Resonance-Stabilized Intermediate: This nucleophilic attack pushes the π-electrons of the acceptor's double bond onto the α-carbon, and subsequently onto the electron-withdrawing group (e.g., the oxygen of a carbonyl group), forming a resonance-stabilized enolate or a similar anionic intermediate. byjus.compearson.com The intermediate formed from the enamine part is a stable iminium ion.

Protonation: The anionic intermediate is then protonated by a proton source in the reaction mixture, which is often a solvent like water or alcohol, or added during workup. This step neutralizes the intermediate. pearson.com

Hydrolysis (optional): The resulting iminium ion from the enamine donor is typically unstable and undergoes hydrolysis during aqueous workup to yield a carbonyl group, leading to the final 1,5-dicarbonyl or related product.

This sequence results in the net addition of the enamine structure across the double bond of the α,β-unsaturated system, providing a versatile method for constructing complex molecular frameworks.

Cyclization and Heterocycle Formation

This compound is a valuable C3 synthon for the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic center and an electrophilic nitrile group, allows for facile cyclization reactions with various binucleophiles.

Synthesis of Pyrazole Derivatives

Pyrazole scaffolds can be efficiently synthesized through the reaction of this compound derivatives with hydrazine (B178648) and its substituted analogues. The reaction proceeds via a cyclocondensation mechanism where both the enamine and cyano functionalities of the substrate are involved.

The general reaction involves the initial attack of one nitrogen atom of hydrazine on the electrophilic β-carbon of the enamine, followed by the elimination of dimethylamine (B145610). The second nitrogen atom of the hydrazine then attacks the electrophilic carbon of the cyano group, leading to an intramolecular cyclization that, after tautomerization, yields the stable aromatic pyrazole ring. This process results in the formation of 5-aminopyrazole derivatives, which are themselves valuable intermediates for further synthesis. sapub.org

Reactant 1Reactant 2Product ClassRef.
This compound scaffoldHydrazine Hydrate5-Aminopyrazole sapub.org
This compound scaffoldPhenylhydrazine1-Phenyl-5-aminopyrazole sapub.org
This compound scaffoldSubstituted Hydrazines1-Substituted-5-aminopyrazoles sapub.org

Formation of Pyrimidine (B1678525) Derivatives

The construction of the pyrimidine ring from this compound generally involves its reaction with compounds containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine (B92328). In these syntheses, the enamine derivative acts as a three-carbon electrophilic synthon after activation.

The reaction pathway typically begins with the nucleophilic attack of the N-C-N reagent on the enamine system, leading to the displacement of the dimethylamino group. Subsequent intramolecular cyclization involving the nucleophilic attack of the second nitrogen atom onto the cyano group forms the six-membered pyrimidine ring. This approach is a common strategy for synthesizing substituted 2-aminopyrimidines or pyrimidine-2-thiones. While direct examples starting from this compound are part of broader synthetic strategies, the reactivity pattern is well-established for related compounds like cyanoacetamide in the synthesis of pyridopyrimidines. nih.govmdpi.com

Routes to Isoxazole and Thiazole Scaffolds

Isoxazole Synthesis: Isoxazole derivatives can be readily prepared from enamine precursors. A well-documented method involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones, a close structural analogue of the target compound, with hydroxylamine (B1172632) hydrochloride in an aqueous medium. nih.govresearchgate.net The proposed mechanism involves an initial Michael-type addition of hydroxylamine to the enone, followed by the elimination of dimethylamine and subsequent cyclization and dehydration to form the isoxazole ring. researchgate.net Applying this logic, the reaction of this compound with hydroxylamine is expected to proceed similarly, yielding 5-amino-4-cyanoisoxazole.

Reactant 1Reactant 2Product ClassKey StepsRef.
3-(Dimethylamino)-1-arylprop-2-en-1-oneHydroxylamine hydrochloride5-ArylisoxazoleMichael addition, elimination, cyclization nih.govresearchgate.net
This compoundHydroxylamine5-Aminoisoxazole-4-carbonitrile(Proposed) Analogous mechanism nih.govorganic-chemistry.org

Thiazole Synthesis: The synthesis of thiazole scaffolds can be envisioned through a multi-step sequence starting from this compound. A plausible route involves the conversion of the enamine to a thioamide derivative. For instance, treatment with sodium hydrosulfide could potentially convert the nitrile group into a thioamide, yielding a reactive intermediate. mdpi.com This intermediate could then undergo a Hantzsch-type condensation with an α-halocarbonyl compound (e.g., an α-bromoketone) to construct the thiazole ring. organic-chemistry.org This reaction involves the formation of a C-S bond by the thioamide sulfur attacking the α-halocarbonyl, followed by cyclization and dehydration. mdpi.comnih.gov

Construction of Fused Heterocyclic Systems

The versatility of this compound extends to the synthesis of fused heterocyclic systems, often by using the initially formed heterocycle as a building block for subsequent annulation reactions.

Pyrazolo[1,5-a]pyrimidine: This important fused heterocyclic system can be synthesized from 5-aminopyrazole derivatives, which, as established in section 3.3.1, are accessible from this compound. The common method involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic reagent, such as a β-diketone, β-keto ester, or an enaminone. researchgate.netnih.govekb.eg The reaction proceeds via condensation and subsequent cyclization to yield the pyrazolo[1,5-a]pyrimidine core. semanticscholar.org

Triazolo[4,3-a]pyrimidine: The synthesis of this scaffold can be achieved from a pyrimidine precursor. A potential pathway involves converting a pyrimidine derivative, obtained as in section 3.3.2, into a 2-hydrazinopyrimidine. This intermediate can then be cyclized with various one-carbon sources (e.g., formic acid, orthoesters) or undergo oxidative cyclization to form the fused triazole ring. researchgate.nettandfonline.com Alternatively, 5-amino-1,2,4-triazoles can react with β-dicarbonyl compounds in a one-pot, three-component synthesis to form the triazolo[4,3-a]pyrimidine system. researchgate.net

Pyrimido[1,2-a]benzimidazole: This fused system is typically constructed by reacting 2-aminobenzimidazole with a suitable three-carbon synthon. rsc.orgnih.gov this compound can serve as this C3 unit. The reaction likely proceeds through an initial nucleophilic attack by one of the amino nitrogens of 2-aminobenzimidazole onto the enamine system, followed by intramolecular cyclization onto the cyano group, leading to the formation of the fused pyrimidine ring. researchgate.net This reaction is analogous to the formation of pyrimidines and offers a direct route to this biologically relevant scaffold.

Reactions with Nitrogen Nucleophiles (e.g., Hydrazines, Hydroxylamines, Guanidines, Thiourea, Ethyl Glycinate)

The enaminonitrile scaffold of this compound and its analogues serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles through reactions with a range of nitrogen nucleophiles. These reactions typically proceed via a nucleophilic attack on the electron-deficient β-carbon, followed by cyclization and elimination of dimethylamine.

Hydrazines: The reaction of this compound derivatives with hydrazine and its substituted counterparts provides a direct route to pyrazole derivatives. For instance, the interaction of 2-cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamides with hydrazine and its derivatives leads to the formation of 4-thiocarbamoylpyrazoles. This reaction proceeds through the participation of the cyano and enamine groups, while the thiocarbamoyl group remains unaffected beilstein-journals.org. The versatility of this reaction is demonstrated by the successful synthesis of a series of 1-substituted-4-thiocarbamoyl pyrazoles beilstein-journals.org.

Hydroxylamines: Analogous to the reaction with hydrazines, treatment of this compound derivatives with hydroxylamine hydrochloride leads to the formation of isoxazole derivatives. For example, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide reacts with hydroxylamine to regioselectively afford the corresponding isoxazole researchgate.net.

Guanidines: Guanidine readily reacts with this compound structures to yield pyrimidine derivatives. The reaction of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide with guanidine results in the regioselective formation of a pyrimidine derivative researchgate.net. This transformation highlights the utility of enaminonitriles in constructing the pyrimidine core, which is a key component in many biologically active molecules.

Thiourea: In a similar fashion, thiourea can be employed to synthesize pyrimidinethione derivatives. The reaction of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide with thiourea in a basic medium affords the corresponding pyrimidinethione researchgate.net.

Ethyl Glycinate: The reaction with ethyl glycinate demonstrates the potential for forming larger heterocyclic rings. For example, the reaction of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide with ethyl glycinate in a basic medium leads to the formation of a 3,5-dioxo-1,4-diazepine-6-carbonitrile derivative researchgate.net.

The following table summarizes the reactions of a this compound derivative with various nitrogen nucleophiles and the resulting heterocyclic products.

Nitrogen NucleophileThis compound DerivativeResulting HeterocycleReference
Hydrazine2-Cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamide4-Thiocarbamoylpyrazole beilstein-journals.org
Hydroxylamine2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamideIsoxazole derivative researchgate.net
Guanidine2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamidePyrimidine derivative researchgate.net
Thiourea2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamidePyrimidinethione derivative researchgate.net
Ethyl Glycinate2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide3,5-Dioxo-1,4-diazepine-6-carbonitrile derivative researchgate.net

Other Significant Reaction Pathways

Beyond reactions with simple nitrogen nucleophiles, this compound and its analogues participate in a variety of other significant reaction pathways, further expanding their synthetic utility.

Condensation Reactions with Thioamides and Nitriles

Enaminonitriles are valuable building blocks for the synthesis of more complex heterocyclic systems through condensation reactions.

Thioamides: While direct examples with the parent compound are less common in the cited literature, the general reactivity pattern of enaminonitriles suggests their utility in constructing pyrimidine rings through condensation with thioamides. This typically involves a [3+3] annulation strategy.

Nitriles: The condensation of enaminonitriles with other nitriles provides a powerful method for the synthesis of substituted pyridines and pyrimidines. A protocol for the single-step synthesis of pyrimidine derivatives by the condensation of N-vinyl or N-aryl amides with nitriles has been described, which involves the activation of the amide followed by nitrile addition and annulation nih.gov. This methodology is applicable to a wide range of amides and nitriles nih.gov. Furthermore, the base-facilitated condensation of organonitriles can lead to the formation of β-enaminonitriles and 4-aminopyrimidines by controlling the reaction temperature.

Electrophilic Aromatic Substitution on Substituted Analogues

The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution that can be applied to electron-rich aromatic and heteroaromatic substrates lkouniv.ac.inwikipedia.orgijpcbs.com. In this reaction, a substituted amide, such as dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl3) to form a Vilsmeier reagent, which is a chloromethyliminium salt chemistrysteps.com. This electrophilic species can then react with activated aromatic rings to introduce a formyl group after hydrolysis of the initial iminium salt intermediate wikipedia.orgchemistrysteps.com.

Analogues of this compound can be considered as vinylogous amides and can potentially be used to generate Vilsmeier-type reagents. More commonly, the electron-rich nature of aromatic systems substituted with groups derived from this compound would make them excellent substrates for Vilsmeier-Haack formylation or other electrophilic aromatic substitution reactions. The rate and regioselectivity of such substitutions are influenced by the nature of the substituents on the aromatic ring, with electron-donating groups generally activating the ring towards electrophilic attack at the ortho and para positions libretexts.orgwikipedia.orgmsu.edu.

Hydrolysis of Iminium Salts to Carbonyl Compounds

Iminium salts, which can be formed from this compound derivatives, are susceptible to hydrolysis to yield the corresponding carbonyl compounds. This transformation is a key step in many synthetic sequences, including the Vilsmeier-Haack reaction, where the initially formed iminium ion is hydrolyzed during workup to afford an aldehyde or ketone wikipedia.org.

The hydrolysis of an imine or enamine typically proceeds under acidic conditions. The mechanism involves the protonation of the nitrogen atom, making the iminium carbon more electrophilic and susceptible to attack by water. The resulting tetrahedral intermediate then eliminates an amine to form a protonated carbonyl group, which upon deprotonation yields the final carbonyl compound study.com. In the context of the Stork enamine reaction, the hydrolysis of the iminium bond is the final step to regenerate a carbonyl group and yield a 1,5-dicarbonyl compound libretexts.orgfiveable.me. The general mechanism for the hydrolysis of an iminium salt is depicted below:

Protonation of the iminium nitrogen.

Nucleophilic attack of water on the iminium carbon.

Proton transfer from the oxygen to the nitrogen.

Elimination of the amine to form a protonated carbonyl.

Deprotonation to yield the carbonyl compound.

This hydrolytic pathway is a fundamental transformation in organic chemistry and is crucial for unmasking a carbonyl functionality from its iminium salt precursor.

Advanced Spectroscopic and Crystallographic Characterization of 2 Cyano 3 Dimethylamino Prop 2 Ene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide critical information regarding the chemical environment of individual atoms, enabling the unambiguous assignment of the molecular framework.

Proton (¹H) NMR Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectra of 2-cyano-3-(dimethylamino)prop-2-ene derivatives are characterized by distinct signals corresponding to the various protons within the molecule. The chemical shifts of these protons are influenced by their local electronic environment.

For instance, in ethyl 2-cyano-3-phenylacrylate, the protons of the ethyl group typically appear as a triplet around 1.49 ppm and a quartet around 4.16 ppm. rsc.org The aromatic protons of the phenyl group produce a multiplet in the region of 6.99-7.90 ppm. rsc.org The vinylic proton signal is also a key diagnostic feature.

In a related compound, 2-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one, the aromatic protons exhibit complex multiplets in the range of 6.68-8.17 ppm, while the protons on the dihydropyrimidine (B8664642) ring show distinct signals. rsc.org For 2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, the methoxy (B1213986) group protons present a sharp singlet around 3.77 ppm. rsc.org

The following table summarizes typical ¹H NMR chemical shifts for protons in related structures:

Proton Type Chemical Shift (δ, ppm) Multiplicity Compound Example
Ethyl (-CH₃)~1.49TripletEthyl 2-cyano-3-phenylacrylate rsc.org
Ethyl (-CH₂-)~4.16QuartetEthyl 2-cyano-3-phenylacrylate rsc.org
Aromatic~6.99-7.90MultipletEthyl 2-cyano-3-phenylacrylate rsc.org
Aromatic~6.68-8.17Multiplet2-(4-Bromophenyl)-2,3-dihydroquinazolin-4(1H)-one rsc.org
Methoxy (-OCH₃)~3.77Singlet2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one rsc.org

Carbon (¹³C) NMR Chemical Shift Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the carbon atom and its neighbors.

In ethyl 2-cyano-3-phenylacrylate, the carbonyl carbon of the ester group resonates at approximately 162.5 ppm, while the cyano carbon (C≡N) appears around 115.5 ppm. rsc.org The carbons of the phenyl ring are observed between 129.3 and 133.3 ppm. rsc.org The olefinic carbons show signals at approximately 103.0 and 155.1 ppm. rsc.org

For 2-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one, the carbonyl carbon is found at 164.3 ppm, and the aromatic carbons span a range from 114.9 to 154.4 ppm. rsc.org The carbon bearing the bromine atom is typically observed around 126.5 ppm. rsc.org

The table below provides representative ¹³C NMR chemical shifts for key functional groups in related compounds:

Carbon Type Chemical Shift (δ, ppm) Compound Example
Carbonyl (C=O)~162.5Ethyl 2-cyano-3-phenylacrylate rsc.org
Cyano (C≡N)~115.5Ethyl 2-cyano-3-phenylacrylate rsc.org
Aromatic~129.3-133.3Ethyl 2-cyano-3-phenylacrylate rsc.org
Olefinic~103.0, 155.1Ethyl 2-cyano-3-phenylacrylate rsc.org
Carbonyl (Amide)~164.32-(4-Bromophenyl)-2,3-dihydroquinazolin-4(1H)-one rsc.org
Aromatic~114.9-154.42-(4-Bromophenyl)-2,3-dihydroquinazolin-4(1H)-one rsc.org
C-Br~126.52-(4-Bromophenyl)-2,3-dihydroquinazolin-4(1H)-one rsc.org

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Absorptions (e.g., C≡N, C=O, C=C, N-H)

The IR spectrum of a this compound derivative will exhibit several key absorption bands. The cyano group (C≡N) stretching vibration is typically observed as a sharp, intense band in the region of 2200-2260 cm⁻¹. For methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate, this peak is seen at 2205 cm⁻¹. nih.gov

The carbonyl group (C=O) of an ester or amide will show a strong absorption between 1650 and 1750 cm⁻¹. In methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate, the ester carbonyl stretch is at 1695 cm⁻¹. nih.gov The carbon-carbon double bond (C=C) stretching vibration of the enamine system is typically found around 1600-1650 cm⁻¹, with a reported value of 1621 cm⁻¹ for methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate. nih.gov If an N-H bond is present, as in an amide, a stretching vibration will be observed in the range of 3200-3500 cm⁻¹.

The following table summarizes the characteristic IR absorption frequencies for functional groups in related compounds:

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Example Compound Observed Frequency (cm⁻¹)
Cyano (C≡N)Stretching2200-2260Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate2205 nih.gov
Carbonyl (C=O)Stretching1650-1750Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate1695 nih.gov
Alkene (C=C)Stretching1600-1650Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate1621 nih.gov
N-HStretching3200-3500N/AN/A

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For a compound like 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid, high-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the molecular formula. uni.lu The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Common fragmentation pathways for such compounds include the loss of small, stable molecules or radicals. For example, α-cleavage next to a carbonyl group or the dimethylamino group is a common fragmentation route. The molecular ion peak (M+) will be prominent, and its mass will correspond to the molecular weight of the compound. For instance, the molecular weight of 2-cyano-3-morpholinoacrylamide (B1581082) is 181.19 g/mol . nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and are particularly useful for studying conjugated systems like this compound derivatives.

The cyano group, being electron-withdrawing, significantly influences the electronic properties of these molecules. rsc.org The presence of a conjugated system of double bonds and the dimethylamino group (an electron-donating group) leads to absorption in the UV-Vis region. These compounds often exhibit charge-transfer (CT) excited states. rsc.org For example, a new nonnatural amino acid, 3-[2-cyano-4-(dimethylamino)phenyl]alanine, is reported to be highly fluorescent and sensitive to its environment. researchgate.net It is nearly non-fluorescent in water but shows a significant increase in fluorescence intensity and lifetime in non-aqueous environments, making it a potential fluorescent probe. researchgate.net The absorption and emission maxima are dependent on the specific substituents and the solvent environment. For instance, cyano-capped triphenylamine (B166846) derivatives show longest-wavelength absorption maxima that can be shifted by altering the electron-donating groups and the π-linker. rsc.org

X-ray Diffraction: Precise Structural Elucidation

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides unparalleled insight into the molecular structure, stereochemistry, and the intricate network of intermolecular forces that govern the solid-state architecture of chemical compounds. For derivatives of this compound, X-ray diffraction studies, encompassing both single-crystal and powder methodologies, are indispensable for a comprehensive structural characterization.

Single-Crystal X-ray Diffraction for Molecular Geometry and Stereochemistry

Single-crystal X-ray diffraction (SC-XRD) offers the most precise data regarding the molecular structure of a compound. By analyzing the diffraction pattern of a single, well-ordered crystal, it is possible to determine the exact coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

A notable example is the structural elucidation of Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate. In this compound, the core structure consists of a dimethylamino group and an acrylate (B77674) fragment. SC-XRD analysis revealed that the dimethylamino group is slightly twisted relative to the acrylate portion, with a dihedral angle of 11.6 (1)°. This deviation from planarity is a critical stereochemical feature. The bond lengths and angles within the molecule were found to be within the expected ranges for similar chemical environments.

The precise geometric parameters obtained from SC-XRD are fundamental for understanding the electronic properties and reactivity of the molecule. For instance, the planarity or lack thereof can influence the extent of π-electron delocalization across the molecule, which in turn affects its spectroscopic and chemical behavior.

Table 1: Selected Crystallographic Data for Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate

Parameter Value
Chemical Formula C₇H₁₀N₂O₂
Molecular Weight (Mr) 154.17
Crystal System Triclinic
Space Group P-1
a (Å) 7.1102 (5)
b (Å) 7.8170 (5)
c (Å) 8.2454 (6)
α (°) 97.270 (6)
β (°) 93.431 (6)
γ (°) 115.680 (7)
Volume (ų) 406.31 (5)
Z 2
Temperature (K) 293

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond individual molecular geometry, SC-XRD reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is dictated by a variety of non-covalent intermolecular interactions, which are crucial for the stability of the crystal structure.

In the crystal structure of Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate, the molecules are linked through a network of hydrogen bonds. Specifically, pairs of bifurcated C—H···O hydrogen bonds lead to the formation of inversion dimers. These dimers are further interconnected by C—H···N hydrogen bonds, creating chains that propagate along the a-axis direction. The versatility of the cyano group in forming intermolecular interactions is a key factor in the solid-state assembly of such molecules. While π-π stacking is a common interaction in aromatic systems, in this particular aliphatic compound, the crystal packing is primarily stabilized by the aforementioned hydrogen bonding network. The absence of significant π-π stacking is a noteworthy feature of its solid-state architecture.

Table 2: Hydrogen Bond Geometry for Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate (Å, °)

D—H···A D—H H···A D···A D—H···A
C3—H3···O1ⁱ 0.93 2.56 3.370 (2) 146
C4—H4A···O1ⁱ 0.96 2.58 3.415 (3) 145
C7—H7C···N2ⁱⁱ 0.96 2.58 3.535 (3) 172

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) -x+1, -y, -z+1

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

For a synthesized batch of a this compound derivative, PXRD would be employed for several key analyses:

Phase Identification: The experimental PXRD pattern of the synthesized compound would be compared to a calculated pattern from its known single-crystal structure. A match confirms the identity and phase purity of the bulk material.

Polymorph Screening: Different crystalline forms of the same compound, known as polymorphs, will exhibit distinct PXRD patterns. PXRD is a primary tool for identifying the presence of different polymorphs, which can have different physical properties.

Crystallinity Assessment: The sharpness of the diffraction peaks is related to the degree of crystallinity. Broad peaks may indicate the presence of amorphous (non-crystalline) content or very small crystallite size.

In a typical PXRD experiment, the powdered sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). Each crystalline phase will produce a unique set of diffraction peaks at specific 2θ angles, as dictated by Bragg's Law. For instance, in the characterization of novel materials, PXRD is routinely used to confirm the formation of the desired crystalline phase and to ensure the absence of crystalline impurities from starting materials or side products.

Computational Chemistry and Theoretical Investigations of 2 Cyano 3 Dimethylamino Prop 2 Ene Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for the study of organic molecules like 2-Cyano-3-(dimethylamino)prop-2-ene derivatives. DFT methods calculate the electronic structure of a molecule by modeling its electron density, providing a comprehensive understanding of its properties.

The first step in a typical computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their relative energies, is also crucial. For instance, in a related compound, Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate, the dimethylamino group is observed to be slightly twisted relative to the acrylate (B77674) fragment, with a dihedral angle of 11.6 (1)°. nih.gov Theoretical studies on similar structures, such as 2-cyano-3-(thiophen-2-yl)acrylic acid, have utilized relaxed potential energy surface scans to identify the most stable conformations and the energy barriers for rotation around key single bonds. researchgate.net These analyses reveal the preferred spatial orientation of the dimethylamino and cyano groups, which can significantly influence the molecule's reactivity and intermolecular interactions.

Table 1: Representative Geometric Parameters for a this compound Derivative

Parameter Value
C=C Bond Length (prop-2-ene) ~1.38 Å
C-C≡N Bond Angle ~178°
C-N (dimethylamino) Bond Length ~1.35 Å
Dihedral Angle (N-C=C-C) Varies with conformation

Note: These are typical values and can vary depending on the specific derivative and the computational method used.

Understanding the distribution of electrons within a molecule is fundamental to predicting its chemical behavior. DFT calculations provide several key metrics for this purpose.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. mdpi.com

In studies of related cyano-containing organic molecules, the HOMO-LUMO gap has been shown to be a key factor in determining their potential applications, for instance, in dye-sensitized solar cells. researchgate.net A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and more reactive. For this compound derivatives, the presence of the electron-donating dimethylamino group and the electron-withdrawing cyano group is expected to influence the energies of the frontier orbitals significantly.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Model this compound Derivative

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Note: These values are illustrative and depend on the level of theory and basis set employed in the calculation.

The distribution of electron density across a molecule can be quantified through the calculation of atomic charges. Mulliken population analysis is a common method used to assign partial charges to each atom in a molecule based on the calculated electronic wavefunction. This information helps to identify the electrophilic and nucleophilic sites within the molecule.

For this compound derivatives, the nitrogen atom of the dimethylamino group is expected to carry a partial negative charge, making it a nucleophilic center. Conversely, the carbon atoms of the cyano group and the double bond are likely to be electron-deficient and thus electrophilic. This charge distribution is a direct consequence of the interplay between the electron-donating and electron-withdrawing groups.

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental results.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, which are highly sensitive to the electronic environment of the atoms. For derivatives of this compound, calculated NMR spectra can help to assign the signals observed in experimental spectra to specific protons and carbons in the molecule. mdpi.com

FT-IR Spectroscopy: The vibrational frequencies of a molecule can be computed, corresponding to the peaks observed in an FT-IR spectrum. These calculations can help to identify the characteristic vibrational modes of the functional groups present, such as the C≡N stretch of the cyano group and the C=C stretch of the alkene.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. materialsciencejournal.org This allows for the determination of the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to the HOMO-LUMO gap.

DFT provides a framework for calculating a range of global and local reactivity descriptors that help in understanding and predicting the chemical reactivity of molecules. researchgate.net

Ionization Potential (I): The energy required to remove an electron (related to -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (related to -E_LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 3: Calculated Global Reactivity Descriptors for a Model this compound Derivative

Descriptor Value (eV)
Ionization Potential (I) 6.5
Electron Affinity (A) 1.2
Electronegativity (χ) 3.85
Chemical Hardness (η) 2.65
Softness (S) 0.38
Electrophilicity Index (ω) 2.80

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.

These theoretical investigations provide a detailed picture of the chemical nature of this compound derivatives, guiding further experimental work and the development of new applications for this class of compounds.

Electronic Structure Analysis

Exploration of Reaction Mechanisms via Computational Pathways

While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available research, the general reactivity of enamines is well-understood and can be explored through theoretical models. Enamines, characterized by the N-C=C functional group, are versatile nucleophiles. Their reactions, such as alkylation and acylation, proceed through the formation of an iminium salt intermediate, which is then hydrolyzed to yield the final product.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of such reaction pathways. These methods allow for the calculation of the geometries of reactants, transition states, and products, as well as their corresponding energies. This information is vital for determining the activation barriers and reaction thermodynamics, thereby providing a comprehensive understanding of the reaction mechanism.

For instance, in a typical electrophilic substitution reaction of an enamine, computational analysis would involve mapping the potential energy surface to identify the lowest energy pathway. This would include locating the transition state structure for the nucleophilic attack of the enamine on the electrophile and calculating the associated energy barrier. The stability of the resulting iminium ion intermediate can also be assessed through computational means.

Furthermore, theoretical studies can predict the regioselectivity and stereoselectivity of enamine reactions. By comparing the activation energies for different possible reaction pathways, it is possible to determine the most likely outcome of a reaction. This predictive capability is invaluable for the rational design of synthetic strategies involving this compound derivatives.

Intermolecular Interaction Studies (e.g., Binding Energies in Molecularly Imprinted Polymers)

A significant application of computational chemistry in the study of this compound derivatives lies in the investigation of their intermolecular interactions, particularly in the context of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with recognition sites that are complementary in shape, size, and functionality to a template molecule. Computational modeling plays a crucial role in the design and understanding of these materials.

A notable example involves the use of a derivative, (E)-4-(2-cyano-3-(dimethylamino) acryloyl)benzoic acid (TAM), as a template for the creation of MIPs. In a study focused on this system, DFT calculations were employed to investigate the interactions between the TAM template and various functional monomers. The primary goal was to identify the monomer that forms the most stable complex with the template, which is a key factor in creating effective recognition sites in the polymer.

The binding energies between the TAM template and different molar ratios of methacrylic acid (MAA) monomer were calculated to determine the optimal template-monomer stoichiometry. These calculations revealed that a 1:4 molar ratio of TAM to MAA resulted in the most stable pre-polymerization complex, with a significant binding energy. This stability is attributed to the formation of strong hydrogen bonds between the carboxylic acid group of the TAM template and the hydroxyl group of the MAA monomer.

The computational findings were subsequently validated through experimental analysis, which confirmed that the MIP synthesized with a 1:4 template-to-monomer ratio exhibited the highest binding affinity and selectivity for the TAM molecule. This synergy between computational prediction and experimental verification highlights the power of theoretical investigations in the rational design of functional materials.

Below is a data table summarizing the calculated binding energies for the interaction of the (E)-4-(2-cyano-3-(dimethylamino) acryloyl)benzoic acid (TAM) template with an increasing number of methacrylic acid (MMA) monomer units.

Template-Monomer ComplexBinding Energy (KJ/mol)
TAM(MMA)-1931.541
TAM(MMA)₂-1994.998
TAM(MMA)₃-2029.231
TAM(MMA)₄-2063.456

Synthetic Utility and Applications in Materials and Agrochemicals

Role as Versatile Precursors in Fine Chemical Synthesis

Enamines, such as 2-Cyano-3-(dimethylamino)prop-2-ene and its analogs, are highly versatile synthetic intermediates. nih.gov Their value lies in their utility for the synthesis of a wide array of organic derivatives. The reactivity of these compounds allows them to be key building blocks in the creation of complex molecules. For instance, the related compound, Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate, is a multipurpose intermediate used in synthesizing various organic derivatives and bioactive natural products. nih.govnih.gov The structural features of these enamines, including bond lengths and angles, are well-characterized, providing a solid foundation for their application in precise synthetic routes. nih.gov

Applications in Heterocyclic Chemistry and Drug Discovery (as synthetic intermediates for bioactive molecules)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound derivatives play a crucial role as intermediates. These compounds are instrumental in constructing the core structures of many biologically active molecules. The pyridine (B92270) nucleus, in particular, is a common feature in numerous natural products and pharmaceuticals, and 2-pyridones, a subclass of pyridines, are vital backbones in thousands of existing drugs. researchgate.net

Derivatives such as 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide are used to create novel heterocyclic scaffolds, including coumarin (B35378) and aminopyrazole derivatives. researchgate.net The dimethylamine (B145610) pharmacophore, a key feature of the title compound, is present in numerous FDA-approved drugs, highlighting the significance of this functional group in medicinal chemistry. rsc.org Research into new bioactive molecules with anti-inflammatory properties has also utilized cyano-acrylamide structures, demonstrating the potential for developing novel drugs for inflammatory diseases. nih.gov

Development of Functional Monomers and Polymers

The unique properties of polymers derived from functional monomers have garnered significant attention. Derivatives of this compound serve as important functional monomers in the synthesis of specialized polymers.

Synthesis of Polymer Nanospheres

A novel functional monomer, (E)‐2‐cyano‐N‐cyclohexyl‐3‐(dimethylamino) acrylamide (B121943) (CHAA), has been synthesized using a derivative of the title compound. This monomer, when polymerized with other compounds like methyl methacrylate (B99206) (MMA), dimethylaminoethyl methacrylate (DMAEMA), and acrylic acid (AA) through microemulsion polymerization, yields polymers with significant nanosphere groups. researchgate.net

Molecularly Imprinted Polymers (MIPs) for Separation and Selective Binding

Molecularly imprinted polymers (MIPs) are synthetic receptors with high selectivity for a target molecule. researchgate.netmipsoc.orgeurekaselect.com A derivative of this compound, (E)-4-(2-cyano-3-(dimethylamino) acryloyl) benzoic acid (TAM), has been successfully used as a template in the formation of MIPs. researchgate.netmipsoc.orgeurekaselect.com These MIPs are created by polymerizing a functional monomer, such as methacrylic acid (MAA), around the template molecule. The resulting polymer possesses cavities that are complementary in shape and functionality to the template, allowing for the selective binding and separation of the target compound from complex mixtures. researchgate.netmipsoc.orgeurekaselect.com

These MIPs have shown high selectivity, thermal stability, good reproducibility, and excellent regeneration capacity. researchgate.net The technology of molecular imprinting is a powerful tool for creating artificial receptors used in various applications, including immunoassays, affinity separation, sensors, and catalysis. researchgate.netresearchgate.netgjpb.de

Table 1: Properties of a Molecularly Imprinted Polymer (MIP) synthesized using a this compound derivative

Property Value Reference
Binding Energy -2063.456 KJ/mol researchgate.neteurekaselect.com
Sorption Capability 6.57 mg/g researchgate.neteurekaselect.com
Average Pore Size 0.2-1 nm researchgate.neteurekaselect.com

Intermediates for Agrochemicals (e.g., Production of 2-Chloronicotinic Acid Esters)

In the field of agrochemicals, this compound derivatives are important intermediates in the synthesis of key compounds. One notable example is their use in the production of 2-chloronicotinic acid. google.compatsnap.com This compound is a significant intermediate in the manufacturing of various pesticides. google.com The synthetic pathway to 2-chloronicotinic acid can involve the use of materials that are readily available, and the process can be designed to be simple, environmentally friendly, and suitable for industrial-scale production. google.com Different synthetic routes have been developed to optimize the yield and efficiency of this process, with some methods achieving high yields through catalytic oxidation and positional chlorination. google.com

Contributions to Organocatalysis and Other Asymmetric Methodologies

While direct applications of this compound in organocatalysis are not extensively documented, related structures are central to this field. Organocatalysis offers a powerful approach for the enantioselective synthesis of chiral molecules. For example, the synthesis of 2-amino-3-cyano-4H-chromene derivatives has been achieved with high enantioselectivity using bifunctional thiourea (B124793) organocatalysts. mdpi.com These catalysts facilitate the reaction between various substrates, leading to the formation of enantiomerically enriched products that are of interest for their biological activities. mdpi.com The development of such asymmetric methodologies is crucial for the production of single-enantiomer drugs and agrochemicals.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Cyano-3-(dimethylamino)prop-2-ene, and how do they resolve structural ambiguities?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to identify the cyano group (δ ~110-120 ppm for 13^13C) and dimethylamino protons (δ ~2.2-3.0 ppm for 1^1H). 2D NMR (e.g., COSY, HSQC) can confirm conjugation in the propene backbone.
  • IR Spectroscopy : The nitrile group (C≡N) shows a sharp peak near 2240 cm1^{-1}, while the dimethylamino group exhibits N–H stretching (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]+^+) and fragmentation patterns.
  • Cross-Validation : Discrepancies in peak assignments (e.g., overlapping signals) require combined analysis with X-ray crystallography if crystalline .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer :

  • Reaction Conditions : Use a Dean-Stark trap to remove water in condensation reactions, preventing hydrolysis of the nitrile group.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity.
  • Temperature Control : Maintain 60–80°C to avoid thermal degradation of the α,β-unsaturated nitrile.
  • By-Product Analysis : Monitor intermediates via TLC or HPLC. A typical optimization table:
CatalystTemp (°C)Yield (%)By-Products (%)
None706215
ZnCl2_265855
DMAP75788
  • Reference : Reaction condition adjustments align with principles in , where product distribution depends on catalytic systems .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The α,β-unsaturated system shows high LUMO density at the β-carbon, favoring nucleophilic attack.
  • Transition State Analysis : Use QM/MM simulations to model activation energies for pathways (e.g., Michael addition vs. cyano group reactivity).
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to assess polarity’s role in stabilizing intermediates.
  • Validation : Compare computed 1^1H NMR shifts with experimental data to refine models .

Q. How should contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer :

  • Controlled Replicates : Conduct stability assays in triplicate under buffered conditions (pH 2–12) at 25°C.
  • Analytical Consistency : Use UPLC-MS to quantify degradation products (e.g., hydrolysis to amides).
  • Statistical Analysis : Apply ANOVA to assess significance of pH effects. Example degradation rates:
pHDegradation Rate (h1^{-1})
20.12 ± 0.03
70.02 ± 0.01
120.45 ± 0.07
  • Root-Cause Analysis : If discrepancies persist, revisit buffer composition (e.g., ionic strength effects) or light exposure .

Q. What experimental design principles apply when studying the compound’s role in multi-step catalytic cycles?

  • Methodological Answer :

  • Factorial Design : Vary catalyst loading, temperature, and solvent polarity to identify synergistic effects. For example, a 23^3 factorial design:
RunCatalyst (mol%)Temp (°C)SolventYield (%)
1560THF72
21080DMF88
...............
  • Response Surface Methodology (RSM) : Optimize conditions for maximum turnover frequency.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. What mechanisms explain unexpected behavior in radical polymerization involving this compound?

  • Methodological Answer :

  • Radical Trapping Experiments : Add TEMPO to quench propagating chains; analyze via ESR for radical intermediates.
  • Kinetic Studies : Measure polymerization rates under varied initiator concentrations to distinguish between chain-growth and step-growth mechanisms.
  • Computational Modeling : Simulate bond dissociation energies (BDEs) of the C=C and C≡N groups to assess susceptibility to radical attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.